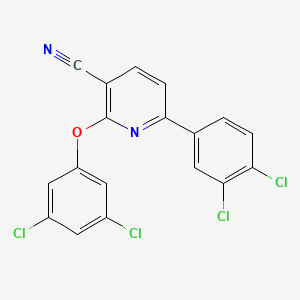
2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of multiple chlorine atoms and a nitrile group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors such as 3,5-dichlorophenol and 3,4-dichlorobenzaldehyde.
Introduction of the nitrile group: This step might involve the use of a cyanating agent like sodium cyanide or potassium cyanide under controlled conditions.
Final assembly: The final product can be obtained by coupling the intermediate compounds through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice would be carefully controlled.
Use of catalysts: Catalysts might be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as recrystallization, distillation, or chromatography would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The nitrile group can be reduced to an amine, or the compound can be oxidized under specific conditions.
Coupling reactions: The aromatic rings can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic reagents: Such as amines or thiols for substitution reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for nitrile reduction.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
Substitution products: Depending on the nucleophile used.
Reduced amines: From the reduction of the nitrile group.
Oxidized derivatives: From oxidation reactions.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds under various conditions.
Biology and Medicine
Pharmaceutical research:
Biological assays: Used in assays to study its effects on biological systems.
Industry
Agricultural chemicals: Possible use as a precursor for agrochemicals.
Materials science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chlorine atoms and the nitrile group can affect its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenoxy)pyridine-3-carbonitrile: Lacks the additional dichlorophenyl group.
6-(3,4-Dichlorophenyl)pyridine-3-carbonitrile: Lacks the dichlorophenoxy group.
Uniqueness
Structural complexity: The presence of both dichlorophenoxy and dichlorophenyl groups makes it more complex.
Reactivity: The combination of functional groups can lead to unique reactivity patterns compared to simpler analogs.
This structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases would be necessary.
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-6-13(20)8-14(7-12)25-18-11(9-23)2-4-17(24-18)10-1-3-15(21)16(22)5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXDDMXHDPHKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2941279.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)
![N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2941285.png)
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![3-[(1-Phenylmethanesulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2941296.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)


